2-Chloro-2'-fluoro-3,3'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(2-fluoropyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKOECSGYQHCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654739 | |
| Record name | 2-Chloro-2'-fluoro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-09-9 | |
| Record name | 2-Chloro-2'-fluoro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 2 Chloro 2 Fluoro 3,3 Bipyridine
Unraveling Reaction Pathways in Bipyridine Formation
The formation of the bipyridine skeleton, particularly for asymmetrically substituted compounds like 2-Chloro-2'-fluoro-3,3'-bipyridine, can be achieved through various coupling strategies. The underlying mechanisms of these reactions, whether involving homocoupling of identical pyridine (B92270) precursors or cross-coupling of different ones, are central to controlling product selectivity and yield.
Radical Intermediates in Homocoupling and Cross-Coupling Reactions
Radical-based mechanisms offer a powerful, often metal-free, route to bipyridine synthesis. In these pathways, the key step is the generation of a pyridyl radical from a halogenated pyridine precursor. preprints.org This can be achieved through a single electron transfer (SET) process, for instance, using a phenalenyl-based radical as the electron donor. preprints.orgresearchgate.net The resulting pyridyl radical can then engage in C(sp²)–C(sp²) bond formation with another pyridine molecule. preprints.orgmdpi.com The presence of these organic radicals has been confirmed experimentally through techniques like electron spin resonance (ESR) measurements. preprints.orgmdpi.com
Intramolecular radical substitutions have also been explored, where a sulfonamide linker connects a pyridyl radical to another pyridine ring, leading to cyclization and the formation of aminated bipyridines or bipyridine sultams. rsc.org The regiochemistry of these reactions is influenced by the substitution pattern on the pyridine rings. rsc.org For instance, substrates with a bromine atom at the C2' position predominantly yield C4-substituted products due to steric repulsion in the intermediate adduct. rsc.org
Wurtz-type and Ullmann couplings are classic methods for synthesizing symmetrical bipyridines, and their mechanisms are also thought to involve radical pathways. preprints.orgmdpi.com In the Ullmann coupling using copper, both radical and anionic mechanisms have been proposed, though the exact pathway remains a subject of investigation. preprints.orgmdpi.com
Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, are mainstays for bipyridine synthesis and proceed through a well-defined catalytic cycle involving oxidative addition and reductive elimination steps. researchgate.netmdpi.com
Oxidative Addition: The cycle typically begins with the oxidative addition of a halopyridine (like 2-chloropyridine) to a low-valent metal center, for example, Pd(0) or Rh(I). mdpi.comnih.gov In this step, the C-Cl bond of the pyridine adds across the metal, forming a new, higher-valent organometallic complex. nih.gov The kinetics of this step are influenced by the C-Cl bond dissociation energy; weaker bonds tend to add more rapidly. nih.gov For instance, studies on rhodium(I) complexes have shown that the oxidative addition of 2-chloropyridine (B119429) is a feasible and kinetically controlled process. nih.gov
The table below summarizes key mechanistic steps in common bipyridine formation reactions.
Table 1: Key Mechanistic Steps in Bipyridine Synthesis| Reaction Type | Key Intermediate/Step | Description | Catalyst/Reagent Example |
|---|---|---|---|
| Metal-Free Coupling | Pyridyl Radical | Generated via Single Electron Transfer (SET) from a halopyridine. preprints.orgmdpi.com | Bis-phenalenyl preprints.orgmdpi.com |
| Ullmann Homocoupling | Radical or Anionic | Copper-mediated coupling of aryl halides; mechanism is not fully resolved. preprints.orgmdpi.com | Copper metal preprints.orgmdpi.com |
| Suzuki Coupling | Oxidative Addition | A halopyridine adds to a Pd(0) center. mdpi.com | Pd(OAc)₂ mdpi.com |
| Suzuki Coupling | Reductive Elimination | Two pyridyl groups couple to form the bipyridine, regenerating Pd(0). mdpi.com | Pd(OAc)₂ mdpi.com |
| Rhodium-Catalyzed Arylation | C-Cl Oxidative Addition | The C-Cl bond of 2-chloropyridine adds to a Rh(I) complex. nih.gov | RhPh{κ³-P,O,P-[xant(PiPr₂)₂]} nih.gov |
Elucidating Nucleophilic Substitution Mechanisms on Halogenated Bipyridines
The halogen atoms on this compound are susceptible to replacement by nucleophiles. The mechanisms of these nucleophilic aromatic substitution (SNAr) reactions are heavily influenced by the electronic properties of the pyridine rings and the nature of the halogens themselves.
Role of Electron-Withdrawing Halogen Substituents
Halogens are more electronegative than carbon, which polarizes the carbon-halogen bond, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the halogen. libretexts.orgscience-revision.co.uk This δ+ charge makes the carbon atom an electrophilic site, vulnerable to attack by nucleophiles. science-revision.co.uk
In the context of a pyridine ring, the ring nitrogen atom is electron-withdrawing, which further activates the ortho and para positions to nucleophilic attack. researchgate.net Therefore, in this compound, the chlorine at the 2-position and the fluorine at the 2'-position are activated towards substitution.
The reactivity order among halogens in SNAr reactions is typically F > Cl > Br > I. This is contrary to SN1/SN2 reactions in alkyl halides where bond strength is the dominant factor (C-I is weakest and most reactive). libretexts.orglibretexts.org In SNAr, the rate-determining step is usually the initial attack by the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). The highly electronegative fluorine atom is most effective at stabilizing this intermediate by withdrawing electron density, thus accelerating the reaction rate. The C-F bond is broken in a subsequent, faster step.
The table below outlines the influence of halogen properties on nucleophilic substitution.
Table 2: Influence of Halogen Properties on Reactivity| Property | Fluorine | Chlorine | Bromine | Iodine | Influence on SNAr Reactivity |
|---|---|---|---|---|---|
| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 | Higher electronegativity better stabilizes the negative charge in the Meisenheimer intermediate, increasing the reaction rate. libretexts.org |
| C-X Bond Strength (kJ/mol) | ~485 | ~340 | ~285 | ~210 | Bond strength is less critical than intermediate stabilization for SNAr, as C-X bond breaking is not typically the rate-determining step. libretexts.org |
Kinetic Isotope Effect Studies for C–F Bond Formation
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms by replacing an atom with one of its heavier isotopes and measuring the change in reaction rate. csbsju.eduyoutube.com A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. csbsju.edu A secondary KIE occurs when the substituted atom is not directly involved in bond breaking but its environment changes between the reactant and the transition state. youtube.com
In the context of C–F bond formation (the reverse of substitution), a KIE study could distinguish between different mechanistic possibilities. For example, if the formation of the C-F bond were the rate-determining step, a significant primary KIE would be expected upon substituting ¹²C with ¹³C at the reaction center.
While specific KIE studies on the C-F bond formation of this compound are not widely reported, the principles can be applied. For many SNAr reactions, the attack of the nucleophile is rate-limiting, not the cleavage of the carbon-leaving group bond. If this holds true for the substitution of fluorine on a bipyridine ring, one would expect a small or negligible primary KIE for C-F bond cleavage. Conversely, a secondary KIE might be observed, reflecting changes in hybridization (from sp² in the reactant to sp³ in the Meisenheimer intermediate) at the carbon atom bearing the fluorine. youtube.com The magnitude of secondary KIEs (kH/kD) is typically smaller than primary effects, often in the range of 0.7 to 1.5. youtube.com
Reaction Dynamics and Transition State Analysis Relevant to this compound Reactivity
Computational and experimental studies provide deeper insight into the energy landscapes of reactions involving bipyridine compounds. Analysis of reaction dynamics and transition states helps explain observed product selectivities. csic.es
Studies on the C-H bond activation of 2,2'-bipyridines by metal polyhydride complexes have shown that while the activation of sterically less hindered C-H bonds is kinetically preferred, the final isolated products are often the result of thermodynamic control. csic.es This selectivity is achieved through the capture of an intermediate by the nitrogen atom of an adjacent ring, a process that is favored when it leads to a more stable, chelated product, even if the initial C-H activation step is slower. csic.es
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to characterize the transition states of key reaction steps. For the oxidative addition of H₂ to a rhodium(I)-bipyridine complex, DFT calculations suggested a transition state with a short H-H bond and a weak Rh-H interaction. acs.org The activation enthalpy and entropy for this process were determined to be 10.0 kcal mol⁻¹ and -18 cal mol⁻¹ K⁻¹, respectively, in methanol. acs.org Such analyses are crucial for understanding the energy barriers that govern reaction rates. For C-C reductive elimination, the stability of the transition state and the energy of the resulting bond are key kinetic drivers. nih.gov
The table below presents theoretical data for a related bipyridine system, illustrating the type of information gained from transition state analysis.
Table 3: Calculated Thermodynamic and Kinetic Parameters for H₂ Addition to [Rh(bpy)₂]⁺| Parameter | Value (in Methanol) | Value (in Acetone) | Description |
|---|---|---|---|
| Reaction Enthalpy (ΔH) | -10.3 kcal mol⁻¹ | Similar to Methanol | The overall energy released during the reaction. acs.org |
| Reaction Entropy (ΔS) | -19 cal mol⁻¹ K⁻¹ | Similar to Methanol | The change in disorder of the system. acs.org |
| Activation Enthalpy (ΔH‡) | 10.0 kcal mol⁻¹ | - | The energy barrier for the forward reaction. acs.org |
| Activation Entropy (ΔS‡) | -18 cal mol⁻¹ K⁻¹ | - | The change in disorder to reach the transition state. acs.org |
| Activation Volume (ΔV‡) | -15 cm³ mol⁻¹ | -16 cm³ mol⁻¹ | The change in volume to reach the transition state. acs.org |
Coordination Chemistry of 2 Chloro 2 Fluoro 3,3 Bipyridine
Ligand Design Principles and Coordination Modes
The unique arrangement of nitrogen atoms and the presence of halogen substituents in 2-Chloro-2'-fluoro-3,3'-bipyridine define its role as a versatile ligand in coordination chemistry.
Unlike their more rigid 2,2'-bipyridine (B1663995) counterparts, which are classic chelating ligands, 3,3'-bipyridine (B1266100) scaffolds exhibit significant conformational flexibility. nih.govmdpi.com The C3-C3' bond allows for free rotation, enabling the two pyridine (B92270) rings to adopt a range of dihedral angles. This flexibility means that while they can act as chelating ligands to a single metal center, they often function as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. nih.gov The specific coordination mode—chelating versus bridging, and the resulting cis or trans conformation of the nitrogen atoms relative to the inter-ring bond—is influenced by the steric and electronic nature of other substituents on the rings, the preferred coordination geometry of the metal ion, and the presence of counter-ions or solvent molecules. nih.govmdpi.com
The introduction of chlorine and fluorine atoms at the 2 and 2' positions of the 3,3'-bipyridine framework significantly modifies the ligand's properties.
Electronic Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the pyridine rings, particularly on the nitrogen donor atoms. researchgate.net A decrease in the basicity of the nitrogen atoms can weaken the resulting metal-ligand bond compared to unsubstituted bipyridines. This modification of electronic properties is a key tool for tuning the redox potentials and reactivity of the resulting metal complexes. researchgate.netnih.gov
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this ligand typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting products can range from simple monometallic species to complex polymetallic structures.
Monometallic complexes featuring halogenated pyridine or bipyridine ligands are frequently synthesized to study the impact of substituents on structure and properties. For instance, copper(II) complexes with related ligands like 2-chloro-3-fluoropyridine (B99640) have been prepared and structurally characterized. A family of compounds with the general formula (2-chloro-3-fluoro-pyridine)₂CuX₂ (where X = Cl, Br) has been synthesized. tandfonline.com X-ray diffraction studies of these complexes reveal detailed structural information. tandfonline.com
While specific data for this compound complexes is not abundant in the provided results, the characterization of similar structures provides a template for what to expect. Copper(II) complexes with substituted bipyridines often exhibit distorted geometries, such as square planar or square pyramidal, due to the electronic preferences of the d⁹ metal center and steric constraints imposed by the ligands. mdpi.comurfu.runih.gov
Table 1: Illustrative Spectroscopic and Structural Data for Related Copper(II) Pyridine/Bipyridine Complexes
| Complex Type | Coordination Geometry | Key Bond Distances (Å) | Magnetic Properties | Reference |
|---|---|---|---|---|
| (2-chloro-3-fluoro-pyridine)₂CuCl₂(H₂O) | Not specified | Not specified | No significant magnetic exchange | tandfonline.com |
| (2-chloro-3-fluoro-pyridine)₂CuBr₂ | Not specified | Not specified | Weak antiferromagnetic exchange (J/kB = -1.21(1) K) | tandfonline.com |
| [Cu(TTA)(bipy)NO₃] | Distorted Square Pyramidal | Cu···Cu = 3.813(10) | μeff = 2.06 B.M. | nih.gov |
| [Cu(pyalk)Cl] | Square Planar | Cu-N = 1.9598(12) - 1.980(3), Cu-O = 1.8832(16) - 1.9158(8) | Paramagnetic | mdpi.com |
Characterization of such complexes relies heavily on techniques like single-crystal X-ray diffraction for definitive structural analysis, infrared spectroscopy to observe shifts in vibrational modes upon coordination, and UV-Vis spectroscopy to study electronic transitions. um.edu.myresearchgate.netresearchgate.net
The flexible and potentially bridging nature of the 3,3'-bipyridine backbone makes it an excellent candidate for constructing polymetallic and supramolecular structures. By connecting multiple metal centers, these ligands can give rise to dimers, one-dimensional chains, two-dimensional grids, or complex three-dimensional frameworks. tandfonline.com The final architecture is dictated by the ligand's conformation, the coordination preferences of the metal ion, and the influence of intermolecular forces like π-π stacking and hydrogen or halogen bonding. mdpi.com For example, dinuclear ruthenium(III) complexes have been formed using 2,2'-bipyridine and bridging acetate (B1210297) ligands, demonstrating how bipyridine moieties participate in larger structures. rsc.org Similarly, dinuclear copper(II) complexes bridged by ligands like pyrazino[2,3-f] researchgate.netnih.govphenanthroline show very weak magnetic coupling between the metal centers, a property that is highly dependent on the distance and orbital overlap dictated by the bridging ligand. rsc.org
Structure–Activity Relationships in Coordination Complexes of this compound
The relationship between the structure of a coordination complex and its activity is a cornerstone of modern inorganic chemistry. For complexes of this compound, the specific arrangement of atoms directly influences their potential applications in areas like catalysis and materials science.
Impact of Halogenation on Metal-Ligand Bonding and Stability
The introduction of halogen atoms, such as chlorine and fluorine, onto a bipyridine ligand has a profound impact on the nature and stability of the metal-ligand bond. nih.govrsc.org Halogens are highly electronegative, leading them to withdraw electron density from the aromatic rings of the bipyridine system through the sigma framework (inductive effect). This reduction in electron density on the coordinating nitrogen atoms makes the this compound a weaker sigma-donor compared to an unsubstituted 3,3'-bipyridine.
Therefore, the net effect on stability depends on the specific metal ion:
For electron-rich metals in low oxidation states, the enhanced π-back-donation can compensate for or even outweigh the weaker sigma-donation, leading to stable complexes.
For electron-poor metals in high oxidation states, where π-back-donation is less significant, the weaker sigma-donation may result in reduced complex stability compared to non-halogenated analogues. jeeadv.ac.in
The substitution of C-H bonds with more robust C-Cl and C-F bonds can also increase the kinetic stability of the ligand towards oxidative degradation during catalytic cycles. nih.gov
Electronic Modulation of the Metal Center by Halogenated Bipyridine Ligands
The potent electron-withdrawing properties of the chlorine and fluorine substituents on the this compound ligand directly modulate the electronic environment of the coordinated metal center. By pulling electron density away from the metal, the ligand increases the effective nuclear charge (Zeff) of the metal ion. acs.org This modulation has several key consequences:
Redox Potential: The metal center becomes more electron-deficient, which generally makes its oxidation more difficult and its reduction easier. This is observable in cyclic voltammetry, where the redox potentials of the M(II)/M(III) couple, for instance, are shifted to more positive values compared to complexes with non-halogenated bipyridines. berkeley.edu
Spectroscopic Properties: The electronic changes are reflected in the complex's absorption spectra. The energy of metal-to-ligand charge transfer (MLCT) transitions is particularly sensitive to the ligand's electronic nature. wikipedia.org Because the halogenation lowers the energy of the ligand's π* orbitals, the energy gap between the metal's d-orbitals and the ligand's acceptor orbitals decreases, often resulting in a red-shift (lower energy) of the MLCT absorption bands. rsc.org
Reactivity: A more electrophilic metal center can exhibit altered reactivity. For example, in catalytic applications, the electronic tuning by the ligand can influence the rates of key steps such as oxidative addition or reductive elimination. acs.orgnih.gov
The table below illustrates the expected electronic impact of halogenation on a hypothetical metal complex.
| Property | Unsubstituted Bipyridine Complex | Halogenated Bipyridine Complex | Rationale |
| Metal d-orbital energy | Higher | Lower (more stabilized) | Ligand is a weaker donor, resulting in less electron-electron repulsion. |
| Ligand π orbital energy | Higher | Lower | Electron-withdrawing effect of halogens. researchgate.net |
| M(II)/M(III) Redox Potential | Less Positive | More Positive | Metal center is more electron-poor and harder to oxidize. berkeley.edu |
| MLCT Transition Energy | Higher | Lower | Smaller energy gap between metal d-orbitals and ligand π orbitals. rsc.org |
Spin State Tuning in Transition Metal Complexes
For transition metal ions with d-electron counts between d⁴ and d⁷, such as iron(II) or cobalt(II), coordination complexes can exist in either a high-spin (HS) or low-spin (LS) state. The specific spin state is determined by the magnitude of the ligand field splitting energy (Δo) relative to the mean spin-pairing energy (P). The nature of the ligand is a primary determinant of Δo.
The this compound ligand, with its electron-withdrawing halogen substituents, can be instrumental in tuning the spin state of a metal center. nih.gov The electronic effects of the ligand can increase the ligand field splitting energy. This can be sufficient to induce a transition from a high-spin state, which would be expected with a weaker field ligand, to a low-spin state. rsc.org For example, in an octahedral iron(II) complex, a stronger ligand field favors the pairing of electrons in the t₂g orbitals (LS state) over populating the eg orbitals (HS state).
The ability to control the spin state is crucial in the design of functional magnetic materials, such as spin-crossover (SCO) compounds, where a transition between HS and LS states can be triggered by external stimuli like temperature or light. rsc.orgresearchgate.net The halogenation of the bipyridine ligand provides a synthetic handle to fine-tune the critical temperature (T½) of such spin transitions.
Advanced Spectroscopic and Structural Elucidation of Coordination Compounds
The precise characterization of coordination compounds formed with this compound relies on a combination of advanced analytical techniques to determine their structure, geometry, and composition.
Single-Crystal X-ray Diffraction Analysis of Coordination Geometries
For a complex containing the this compound ligand, X-ray analysis would provide critical information on:
Coordination Number and Geometry: Confirming whether the metal center is, for example, four-coordinate (e.g., tetrahedral, square planar) or six-coordinate (e.g., octahedral). wikipedia.org
Metal-Nitrogen (M-N) Bond Lengths: Providing direct insight into the strength of the metal-ligand interaction.
Bite Angle: The N-M-N angle formed by the chelating bipyridine ligand.
Inter- and Intramolecular Interactions: Revealing non-covalent interactions like hydrogen bonds or π-π stacking that influence the crystal packing. nih.gov
The table below presents hypothetical but representative data that could be obtained from an X-ray diffraction study of an octahedral metal complex, [M(this compound)₃]²⁺.
| Parameter | Expected Value | Significance |
| Coordination Geometry | Distorted Octahedral | Typical for tris-bidentate complexes. wikipedia.org |
| M-N Bond Length | ~2.0 - 2.2 Å | Indicates the strength of the coordinate covalent bond. |
| N-M-N Bite Angle | ~75° - 80° | Characteristic of a five-membered chelate ring formed by a bipyridine ligand. |
| C-Cl Bond Length | ~1.74 Å | Standard length for a chloro-aromatic bond. |
| C-F Bond Length | ~1.35 Å | Standard length for a fluoro-aromatic bond. |
| Bipyridine Torsion Angle | Near 0° (planar) | Ligand adopts a cisoid conformation for chelation. |
Application of Advanced NMR and Mass Spectrometry for Complex Characterization
While X-ray crystallography requires suitable single crystals, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for characterizing complexes in solution and confirming their composition. unl.edunih.gov
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for charged coordination complexes. It provides a mass-to-charge (m/z) ratio that can confirm the molecular weight of the complex and its fragments, verifying the successful coordination of the ligand to the metal center. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to probe the structure of the ligand within the complex. bceln.ca
¹H NMR: The coordination of the ligand to a metal causes significant shifts in the signals of the bipyridine's protons compared to the free ligand. The symmetry of the complex is also reflected in the number and pattern of signals. mdpi.com
¹³C NMR: Provides complementary information on the carbon backbone of the ligand.
¹⁹F NMR: This is particularly valuable for this compound. The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can be a powerful probe to confirm coordination and study electronic effects within the complex. nih.gov
The following table shows hypothetical NMR data for the free ligand versus a diamagnetic metal complex.
| Nucleus | Free Ligand (ppm) | Coordinated Ligand (ppm) | Interpretation |
| ¹H (aromatic) | 7.5 - 8.8 | 7.8 - 9.2 | Downfield shift upon coordination due to deshielding effects from the metal center. |
| ¹⁹F | ~ -120 | ~ -115 | Chemical shift changes upon coordination, indicating a change in the electronic environment around the fluorine atom. nih.gov |
Catalytic Applications of 2 Chloro 2 Fluoro 3,3 Bipyridine and Its Derivatives
Role as Ligands in Transition-Metal Catalysis
Photocatalytic Systems Employing Bipyridine Ligands
Photoredox catalysis using visible light has become a powerful tool in organic synthesis, with transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands, playing a central role. acs.org These complexes can absorb visible light to reach long-lived excited states, enabling them to act as potent single-electron transfer agents. acs.org
The introduction of halogen atoms onto bipyridine ligands can significantly impact the photophysical and electrochemical properties of photocatalysts. Electron-withdrawing groups, such as chlorine and fluorine, can render the metal center more oxidizing in its excited state, enhancing its ability to participate in photo-induced electron transfer (PET) processes. mdpi.com For instance, research on cobalt(III) photosensitizers with 4,4'-dibromo-2,2'-bipyridine (B104092) has demonstrated that halogenation can lead to highly oxidizing metal-centered excited states, useful for activating resistant organic substrates. google.com
Despite these general principles, a review of the literature provides no specific research on the role of 2-Chloro-2'-fluoro-3,3'-bipyridine in photo-induced electron transfer processes. The specific electronic effects of the chloro and fluoro substituents at the 2 and 2' positions of a 3,3'-bipyridine (B1266100) scaffold in a photocatalytic context have not been documented.
The rational design of photoredox catalysts involves the systematic modification of ligands to achieve desired redox properties and reactivity. The electronic nature of substituents on the bipyridine ligands is a critical parameter in this design process. acs.org For example, electron-withdrawing ester groups on bipyridine ligands can make a ruthenium complex more oxidizing than the parent [Ru(bpy)3]2+. mdpi.com
There are currently no published studies on the rational design of photoredox catalysts that specifically incorporate the this compound ligand. Consequently, there is no experimental data to illustrate how the unique substitution pattern of this ligand would influence the properties of a potential photoredox catalyst.
Cross-Coupling Reactions Facilitated by this compound Complexes
Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry. The choice of ligand is crucial for the efficiency and scope of these reactions. Bipyridine ligands are widely used, and their derivatives can be tailored to promote specific coupling processes. mdpi.com The synthesis of substituted 2,2'-bipyridines for use in catalysis, for example via Negishi cross-coupling, is an established field. sigmaaldrich.com
However, a search of the scientific literature reveals no reports of cross-coupling reactions where this compound is employed as a ligand for a transition-metal catalyst. While methods exist for the synthesis of various bipyridine derivatives, the application of this specific halogenated 3,3'-bipyridine in facilitating cross-coupling reactions has not been explored or documented. mdpi.com
C–H Activation Strategies Using this compound Ligands
Direct C–H bond activation is a highly sought-after transformation in organic synthesis for its atom economy. rsc.org Transition-metal catalysts, often featuring bipyridine-based ligands, are at the forefront of this field. The ligand can play a crucial role in directing the metal to a specific C–H bond and in facilitating the bond-breaking and bond-forming steps. rsc.orgacs.org For example, osmium and iridium polyhydride complexes have been shown to activate C-H bonds of 2,2'-bipyridines. mdpi.com
There is no available research demonstrating the use of this compound as a ligand in any C–H activation strategy. The potential for this ligand to direct or facilitate such reactions remains uninvestigated.
Mechanistic Aspects of Catalysis Involving this compound Ligands
Understanding the mechanism of a catalytic cycle is key to optimizing reaction conditions and designing improved catalysts. For bipyridine-based catalysts, this involves studying the electronic structure of intermediates, the kinetics of elementary steps, and the influence of ligand substituents. nih.govepa.gov For instance, in photoredox catalysis with Ni-bipyridine complexes, mechanistic studies are crucial to distinguish between single electron transfer (SET) and energy transfer (EnT) pathways. epa.gov
Given the absence of reported catalytic applications for this compound, there are consequently no mechanistic studies involving this ligand. The specific steric and electronic consequences of the 2-chloro and 2'-fluoro substitution on the 3,3'-bipyridine framework in a catalytic cycle have not been computationally or experimentally elucidated.
Based on a comprehensive search of available literature, it is not possible to generate an article on the catalytic applications of the specific chemical compound This compound that adheres to the provided outline and constraints.
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Development of Asymmetric Catalytic Systems with Chiral this compound Derivatives:The search yielded no information on the synthesis or application of chiral derivatives of this compound in asymmetric catalysis. The development of chiral bipyridine ligands is an active area of research, with many examples derived from natural products like pinene or using scaffolds like BINOL, but none are based on this specific chloro-fluoro bipyridine.acs.orgdurham.ac.ukrsc.org
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Theoretical and Computational Studies of 2 Chloro 2 Fluoro 3,3 Bipyridine
Electronic Structure and Reactivity Profiling
The electronic characteristics and reactivity of 2-chloro-2'-fluoro-3,3'-bipyridine are pivotal to understanding its behavior in chemical reactions. Computational methods offer a powerful lens through which to examine these properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a cornerstone for investigating the ground state properties of molecular systems. For bipyridine derivatives, DFT calculations, often employing functionals like B3LYP, are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties. aip.orgresearchgate.netresearchgate.net These calculations are fundamental in predicting the precise arrangement of atoms and the energies associated with different molecular conformations. nih.govmst.edu
DFT methods have been successfully applied to a wide range of pyridine (B92270) and bipyridine systems to elucidate their structural and electronic features. aip.orgresearchgate.netresearchgate.net For instance, calculations on similar halogenated pyridines have provided accurate predictions of bond lengths and angles, which show excellent agreement with experimental data where available. aip.orgresearchgate.net The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results for properties like bond distances and angles. aip.org
Table 1: Representative DFT-Calculated Properties for Halogenated Pyridine Systems
| Property | Calculated Value (Representative) | Method/Basis Set |
| C-C Bond Distance (avg) | 1.396 Å | B3LYP/6-311++G(d,p) aip.org |
| C-N Bond Distance (avg) | 1.371 Å | B3LYP/6-311++G(d,p) aip.org |
| Dipole Moment | Varies with conformation | B3LYP/def2-TZVP |
| Total Energy | Varies with conformation | DLPNO-CCSD(T1)/def2-QZVPP |
Note: The values presented are representative for similar halogenated pyridine systems and are intended to illustrate the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computational analysis.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. libretexts.orgwikipedia.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net
In substituted bipyridines, the distribution of the HOMO and LUMO is significantly influenced by the nature and position of the substituents. researchgate.net For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to lower the energies of both the HOMO and LUMO. The precise distribution of these orbitals across the bipyridine framework dictates the most probable sites for nucleophilic and electrophilic attack. Computational studies on related systems have shown that substituents can alter the electron density distribution on the pyridine rings, thereby influencing their reactivity. researchgate.net The analysis of FMOs is crucial for predicting the outcomes of various chemical reactions, including cycloadditions and pericyclic reactions. wikipedia.orgslideshare.net
Electrostatic Potential Mapping and Halogen Bonding Interactions
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding. researchgate.netnih.govnih.gov
In the context of this compound, the MEP map would reveal negative potential regions around the nitrogen atoms, making them potential halogen and hydrogen bond acceptors. acs.orgnih.gov Conversely, the chlorine atom can exhibit a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-Cl bond, allowing it to act as a halogen bond donor. beilstein-journals.org The fluorine atom is generally a weaker halogen bond donor.
The strength and directionality of these halogen bonds are critical in crystal engineering and the formation of supramolecular assemblies. acs.orgnih.gov Computational studies on similar bipyridine derivatives have demonstrated their ability to form cocrystals with various halogen bond donors, with the interaction strength being influenced by the substituents on the bipyridine ring. acs.org The interplay of these non-covalent interactions plays a significant role in determining the solid-state packing and properties of the material.
Conformational Analysis and Rotational Barriers in Bipyridine Systems
The two pyridine rings in 2,2'-bipyridine (B1663995) and its derivatives are not rigidly fixed and can rotate relative to each other around the inter-ring C-C bond. This rotation gives rise to different conformers with varying energies. In the solid state, 2,2'-bipyridine typically adopts a planar trans-conformation. mdpi.com
Computational methods, particularly DFT, are employed to perform conformational analysis and calculate the potential energy surface associated with this rotation. ekb.egdocumentsdelivered.com These calculations can identify the most stable conformers (energy minima) and the transition states (energy maxima) that represent the rotational barriers. anu.edu.auacs.org For this compound, the presence of substituents at the 2, 2', 3, and 3' positions would introduce steric hindrance and electrostatic interactions that significantly influence the conformational preferences and the height of the rotational barriers. Studies on substituted bi-1,2,3-triazoles have shown that different conformers can have distinct electronic and thermodynamic properties. ekb.eg The solvent environment can also play a crucial role in stabilizing certain conformers over others. nih.gov
Prediction of Spectroscopic Signatures for Advanced Characterization
Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be invaluable for the characterization of new compounds like this compound. Theoretical calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.
DFT calculations can be used to predict vibrational spectra (Infrared and Raman). researchgate.netconicet.gov.ar By calculating the harmonic frequencies, one can obtain a theoretical spectrum that can be compared with experimental data, aiding in the assignment of vibrational modes. conicet.gov.arresearchgate.net For instance, calculations on similar molecules have shown excellent agreement between computed and experimental vibrational frequencies. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). These calculations provide information about the energies and intensities of electronic transitions, which are related to the colors of compounds and their photophysical properties. um.edu.my The predicted spectra can help in understanding the electronic structure and the nature of the transitions involved. rsc.org
Modeling Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface of a given reaction, providing insights into the reaction pathway and the activation energies involved. nih.gov
For example, in nucleophilic aromatic substitution reactions, which are common for halogenated pyridines, computational modeling can determine whether the reaction proceeds via a Meisenheimer complex or a concerted mechanism. By locating the transition state structure and calculating its energy, the feasibility of a proposed reaction mechanism can be assessed. nih.gov This predictive capability is crucial for designing synthetic routes and understanding the reactivity of the compound.
Design of Novel Derivates with Tailored Properties
The strategic design of novel derivatives of this compound is a key area of theoretical and computational research. By modifying the core structure of this compound, it is possible to fine-tune its physicochemical and biological properties for specific applications, ranging from materials science to medicinal chemistry. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how structural changes will impact the molecule's behavior, thereby guiding synthetic efforts toward derivatives with desired characteristics.
The introduction of various functional groups at different positions on the bipyridine rings can significantly alter the electronic properties of the molecule. For instance, the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for applications in organic electronics, where the HOMO-LUMO gap determines the material's conductivity and optical properties. For example, computational studies on N-oxide-functionalized bipyridines have shown that the sp2-N oxide group can effectively lower the LUMO energy levels, a desirable trait for creating n-type polymer semiconductors. nih.gov
Similarly, the stability of metal complexes formed with this compound derivatives can be computationally predicted. Studies on 2,2'-bipyridine linkers have indicated that halogen substituents can influence stability, with fluorine-substituted structures predicted to be more stable than their chlorine-containing counterparts under certain conditions. researchgate.netrsc.org This suggests that further halogenation or the introduction of other groups on the this compound scaffold could be a strategy to enhance the robustness of its coordination compounds.
In the context of drug discovery, computational approaches are used to design derivatives with improved binding affinity and selectivity for biological targets. For example, research on 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives has demonstrated a structure-based molecular hybridization approach to develop potent c-Met kinase inhibitors for cancer therapy. nih.gov This methodology can be applied to this compound, where computational docking simulations could predict the interactions of hypothetical derivatives with the active site of a target protein. By systematically evaluating different substituents, it is possible to identify candidates with optimized interactions and potential therapeutic efficacy.
The following tables illustrate hypothetical data from computational studies on novel derivatives of this compound, showcasing how specific modifications could tailor the compound's properties.
Table 1: Predicted Electronic Properties of Hypothetical this compound Derivatives
| Derivative | Substituent at C4' | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1 | -H (unsubstituted) | -6.5 | -1.2 | 5.3 |
| 2 | -NO₂ | -7.1 | -2.0 | 5.1 |
| 3 | -NH₂ | -5.8 | -1.0 | 4.8 |
| 4 | -OCH₃ | -6.1 | -1.1 | 5.0 |
| 5 | -CN | -7.0 | -1.9 | 5.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of computational design.
Table 2: Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives as Kinase Inhibitors
| Derivative | Modification at C5 | Predicted Binding Affinity (IC₅₀, nM) | Key Predicted Interaction |
| A | -H | 500 | Pi-stacking with Phenylalanine |
| B | -COOH | 150 | Hydrogen bond with Lysine |
| C | -SO₂NH₂ | 80 | Salt bridge with Arginine |
| D | -c(N-piperazinyl) | 45 | Hydrogen bond with Aspartate |
| E | -OH | 300 | Hydrogen bond with water molecule |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of structure-based drug design.
These theoretical explorations provide a rational basis for the synthesis of new this compound derivatives. By leveraging computational chemistry, researchers can prioritize the synthesis of compounds that are most likely to possess the desired tailored properties, accelerating the development of new functional materials and therapeutic agents.
Derivatization and Further Functionalization of 2 Chloro 2 Fluoro 3,3 Bipyridine
Regioselective Introduction of Additional Functional Groups
The regioselective introduction of functional groups onto the 2-chloro-2'-fluoro-3,3'-bipyridine scaffold is crucial for the rational design of molecules with desired electronic and steric properties.
Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the direct and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized substrates. rsc.orgrsc.org In the context of this compound, the nitrogen atoms within the pyridine (B92270) rings can direct the palladium catalyst to activate specific C-H bonds, typically those at the C6 and C6' positions. This directed activation allows for the arylation, olefination, or alkylation of the bipyridine core. rsc.org The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)2), ligands (e.g., phosphines, N-heterocyclic carbenes), and oxidants, are critical for achieving high efficiency and regioselectivity. nih.gov For instance, the use of specific directing groups can facilitate C-H activation at positions remote to the nitrogen atoms. nih.gov
Table 1: Examples of Palladium-Catalyzed C-H Functionalization Reactions
| Substrate | Coupling Partner | Catalyst System | Product | Ref. |
| N-(alkyl)pyrimidin-2-amine | Aryl halides/Alkenes | Pd(OAc)2 | C5-arylated/olefinated products | rsc.org |
| Indoles | Fluorinated imidoyl chlorides | Pd(II) | Fluorinated isocryptolepine analogues | nih.gov |
| Alicyclic amines | 4-iodobiphenyl | Pd(OAc)2/AgOAc | C-H arylated products | nih.gov |
This table provides representative examples of palladium-catalyzed C-H functionalization on related heterocyclic systems, illustrating the potential strategies applicable to this compound.
Directed ortho-metallation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. wikipedia.orgharvard.edu This intermediate can then be quenched with a variety of electrophiles to introduce a new functional group. In this compound, the pyridine nitrogen atoms can act as directing groups, facilitating lithiation at the adjacent C-H bonds. harvard.edubaranlab.org The choice of organolithium reagent (e.g., n-BuLi, sec-BuLi, or LDA) and reaction conditions (e.g., temperature, solvent) is crucial to control the regioselectivity and avoid side reactions. harvard.edubaranlab.org A wide range of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, can be employed to introduce new functionalities.
Table 2: Common Electrophiles Used in Directed Ortho-Metallation
| Electrophile | Introduced Functional Group |
| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |
| Alkyl halides | Alkyl |
| Carbon dioxide | Carboxylic acid |
| Disulfides | Thioether |
| Iodine | Iodo |
This table lists common electrophiles that can be used to quench the lithiated intermediate formed during a DoM reaction.
Transformation of Halogen Substituents to Other Functionalities
The chlorine and fluorine atoms on the this compound molecule serve as valuable handles for further synthetic modifications, primarily through cross-coupling and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 2-position of the bipyridine is particularly susceptible to these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted bipyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgacs.org It is a widely used method for introducing new aryl or vinyl groups. The choice of catalyst, ligands, and base is critical for achieving high yields, especially with less reactive chloro-substituents. researchgate.netacs.orgmdpi.com
Stille Coupling: The Stille reaction utilizes organotin reagents as coupling partners. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. harvard.edulibretexts.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Negishi Coupling: This reaction employs organozinc reagents and is also a powerful tool for C-C bond formation. acs.org
Grignard Reagents: Cross-coupling reactions with Grignard reagents (organomagnesium compounds) offer another avenue for introducing alkyl or aryl groups. researchgate.netacgpubs.org Iron-catalyzed cross-coupling reactions have also been developed for these reagents. orgsyn.org
Table 3: Comparison of Common Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Mild conditions, commercially available reagents, low toxicity | Base-sensitive substrates can be problematic |
| Stille | Organotin | High functional group tolerance | Toxicity of tin reagents |
| Negishi | Organozinc | High reactivity | Sensitivity to air and moisture |
| Grignard | Organomagnesium | Readily available reagents | Lower functional group tolerance |
The chlorine atom at the 2-position of the bipyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. lookchem.comyoutube.com This allows for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly effective method for forming C-N bonds by coupling the chlorobipyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing a wide array of aminated bipyridine derivatives. amazonaws.comresearchgate.net
Other Nucleophilic Substitutions: Other nucleophiles, such as alkoxides, thiolates, and phenoxides, can also displace the chloride to form ethers, thioethers, and aryloxy derivatives, respectively. chemrxiv.orgacs.org The reactivity of the 2-fluoropyridine (B1216828) moiety in SNAr reactions is generally higher than that of the 2-chloropyridine (B119429), a factor that can be exploited for selective functionalization. nih.gov
Synthesis of Polymeric and Supramolecular Architectures from this compound Building Blocks
The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex polymeric and supramolecular structures. cmu.eduscience.gov The bipyridine unit is a well-established chelating ligand for a variety of metal ions, forming the basis for coordination polymers and metallo-supramolecular assemblies. cmu.edunih.gov The halogen substituents provide sites for polymerization through cross-coupling reactions, leading to the formation of conjugated polymers with tailored electronic and photophysical properties. Furthermore, the strategic placement of functional groups through the derivatization methods described above can introduce non-covalent interaction sites, such as hydrogen bonding or π-π stacking, which can direct the self-assembly of intricate supramolecular architectures. mdpi.commdpi.com
Applications in Functional Materials Research Excluding Biological/medical
Integration of 2-Chloro-2'-fluoro-3,3'-bipyridine in Redox-Active Materials
The presence of electron-withdrawing halogen substituents on the bipyridine framework is a key strategy for tuning the redox properties of molecules. In bipyridine-based systems, such modifications can stabilize the lower electronic states, thereby increasing the redox potential. This makes compounds like this compound promising candidates for use in materials where controlled electron transfer is paramount.
Redox Flow Batteries and Related Electrochemical Systems
Organic redox flow batteries (RFBs) are an emerging technology for large-scale energy storage, and the design of stable, high-potential redox-active molecules is a critical area of research. Bipyridine derivatives are actively being investigated for this purpose. Theoretical and experimental studies have shown that functionalization with electron-withdrawing groups, such as chloro and fluoro moieties, leads to an increase in the redox potential of the molecule.
The electrochemical properties of bipyridine-based compounds are central to their function in RFBs. The half-wave potential (E½), which indicates the ease of reduction or oxidation, is a key parameter. While specific data for this compound is not extensively documented, studies on related substituted bipyridinium salts show a range of reduction potentials that can be systematically tuned. For instance, various new bipyridinium salts have exhibited half-wave potentials ranging from -0.28 V to -0.59 V. researchgate.net The introduction of chloro and fluoro groups is anticipated to shift these potentials to more positive values, a desirable trait for catholyte materials.
Table 1: Illustrative Redox Potentials of Substituted Bipyridine/Bipyrimidine Systems
| Compound Class | Redox Event | Potential (vs. Fc/Fc⁺) | Reference |
|---|---|---|---|
| 2,2'-Bipyrimidine | Second Reduction | ~ -2.8 V | nih.gov |
| 5,5'-Ester Substituted 2,2'-Bipyrimidines | First Reduction | ~ -1.83 V | nih.gov |
| 5,5'-Ester Substituted 2,2'-Bipyrimidines | Second Reduction | ~ -2.00 V | nih.gov |
This table presents data for related nitrogen heterocycles to illustrate the effect of substitution on redox potentials. Data for this compound is not specified in the cited literature.
Electrochromic Materials
Electrochromic materials change their optical properties in response to an applied voltage, finding use in smart windows, displays, and sensors. Bipyridinium derivatives, particularly 4,4'-bipyridinium salts (viologens), are well-known for their excellent electrochromic performance. These molecules typically undergo reversible reduction to form intensely colored radical cations and di-reduced species.
The color and stability of the electrochromic states can be fine-tuned by altering the substituents on the bipyridine rings. The introduction of chloro and fluoro groups onto the 3,3'-bipyridine (B1266100) scaffold would likely modify the electronic structure, thereby influencing the absorption spectrum of its reduced forms. This could lead to different color states compared to traditional viologens, expanding the available palette for electrochromic devices.
Use in Light-Emitting Materials and Photosensitizers (Photophysical Properties)
Bipyridine ligands are fundamental components in a vast array of light-emitting transition metal complexes, particularly those of ruthenium(II), iridium(III), and platinum(II). These complexes are renowned for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photosensitizers in photoredox catalysis. The photophysical properties, such as emission wavelength, quantum yield, and excited-state lifetime, are highly dependent on the nature of the ligands.
Substituting the bipyridine ligand with electron-withdrawing groups like fluorine is a common strategy to blue-shift the emission of phosphorescent metal complexes. nih.gov This is because these groups lower the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), thus widening the HOMO-LUMO gap. The presence of both chloro and fluoro groups in this compound suggests its potential utility in creating metal complexes that emit in the higher-energy regions of the visible spectrum.
Studies on homologous series of bis-cyclometalated Ir(III) complexes have demonstrated that halogen substituents (F, Cl, Br) have a strong impact on the optical properties. rsc.org Similarly, platinum(II) complexes incorporating 2,3'-bipyridine ligands are known to be effective triplet emitters. nih.gov While the specific photophysical data for complexes of this compound are not detailed, the established principles of ligand design strongly support its potential in this field.
Table 2: Photophysical Properties of Representative Bipyridine-Based Metal Complexes
| Complex Type | Emission Color | Key Feature | Reference |
|---|---|---|---|
| Ir(III) complexes with fluorinated 2,3'-bipyridine | Blue | High triplet-state energy | nih.gov |
| Ni(I)-bipyridine halide complexes | N/A (studied for TA) | Exhibit metal-to-ligand charge transfer (MLCT) excited states | nih.govacs.org |
This table provides examples of how halogenated bipyridine ligands are used to achieve specific photophysical properties in metal complexes.
Building Blocks for Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Bipyridine-based ligands are widely used in this field because their nitrogen atoms act as excellent coordination sites for a variety of metal ions. nih.govmdpi.com These materials are of interest for applications in gas storage, separation, and catalysis.
Ligands with open coordination sites are particularly valuable. For example, a MOF constructed with 2,2'-bipyridine-5,5'-dicarboxylic acid features open 2,2'-bipyridine (B1663995) sites that can subsequently coordinate with other metals, such as palladium or copper. berkeley.edursc.org This postsynthetic modification allows for the introduction of catalytic sites or the tuning of gas sorption properties.
A ligand such as this compound could serve as a chelating or bridging ligand in the synthesis of novel CPs and MOFs. The chloro and fluoro substituents would line the pores of the resulting framework, influencing its interactions with guest molecules (e.g., CO2, fluoroarenes) and potentially imparting catalytic activity. The synthesis of a series of MOFs from Mn(II) and 2,2'-bipyridyl derivatives demonstrates the structural diversity achievable with this class of ligands. nih.gov
Sensors and Probes for Specific Chemical Analytes
The development of chemical sensors is another area where bipyridine-based compounds excel. Luminescent metal complexes containing bipyridine ligands can act as "light-switch" sensors. In this mechanism, the complex's emission is quenched in its native state but becomes enhanced upon interaction with a specific analyte.
The sensing mechanism often relies on the analyte inducing a change in the coordination sphere or electronic structure of the complex, which in turn affects the non-radiative decay pathways of the excited state. For instance, an Iridium(III) complex of an oximated 2,2'-bipyridine was designed as a sensitive phosphorescent sensor for hypochlorite. The reaction with hypochlorite converts the ligand structure, leading to a remarkable enhancement in emission. The selectivity and sensitivity of such sensors are highly dependent on the specific design of the bipyridine ligand and the choice of the metal center. The electronic modifications afforded by the chloro and fluoro groups on this compound could be exploited to develop new sensors with tailored analyte affinity and response signaling.
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies of 2 Chloro 2 Fluoro 3,3 Bipyridine and Its Derivatives
High-Resolution Mass Spectrometry for Elucidating Reaction Products
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of unknown compounds and reaction products with high accuracy and precision. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high resolution allows for the differentiation of ions with the same nominal mass but different elemental formulas, which is crucial in the analysis of complex reaction mixtures involving 2-Chloro-2'-fluoro-3,3'-bipyridine.
In the context of studying the reactivity of this compound, HRMS is instrumental in identifying intermediates and final products. For instance, in a hypothetical nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a methoxy (B1213986) group, HRMS can confirm the successful incorporation of the new substituent. The expected exact mass of the product, 2-fluoro-2'-methoxy-3,3'-bipyridine, can be calculated and compared to the experimentally measured m/z value.
Table 1: Theoretical Exact Masses of this compound and a Hypothetical Derivative
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) |
| This compound | C₁₀H₆ClFN₂ | 208.0207 |
| 2-Fluoro-2'-methoxy-3,3'-bipyridine | C₁₁H₉FN₂O | 204.0700 |
Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on an HRMS instrument provide valuable structural information. nih.gov By inducing fragmentation of the parent ion of this compound, characteristic losses of fragments such as Cl, F, or even the pyridine (B92270) rings can be observed. The high mass accuracy of the fragment ions helps in their unambiguous assignment, aiding in the structural confirmation of the parent molecule and its derivatives. nih.gov The presence of chlorine can also be identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. docbrown.info
X-ray Crystallography for Precise Molecular and Crystal Structures
While NMR provides the structure in solution, X-ray crystallography offers a definitive and highly precise picture of the molecular structure in the solid state. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the determination of the three-dimensional arrangement of atoms within the crystal lattice, providing precise bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray structure would provide invaluable information:
Confirmation of Connectivity: It would unequivocally confirm the substitution pattern and the 3,3'-linkage between the two pyridine rings.
Molecular Geometry: The precise bond lengths and angles would reveal any distortions in the pyridine rings caused by the substituents. For example, the C-Cl and C-F bond lengths can be accurately measured.
Conformation: The dihedral angle between the two pyridine rings is a key conformational feature. In the solid state, this angle is fixed and can be precisely determined. This is in contrast to the solution state, where rotation around the C3-C3' bond may occur.
Intermolecular Interactions: The crystal packing reveals how the molecules arrange themselves in the solid state. This can highlight important intermolecular interactions such as π-π stacking between the pyridine rings or halogen bonding involving the chlorine atom, which can influence the material's physical properties. acs.org
Table 3: Representative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 970.4 |
| Z | 4 |
| C-Cl Bond Length (Å) | ~1.74 |
| C-F Bond Length (Å) | ~1.35 |
| C3-C3' Bond Length (Å) | ~1.49 |
| Dihedral Angle (C2-C3-C3'-C2') (°) | ~45 |
(Note: The values in this table are hypothetical and are based on typical values for similar organic molecules and bipyridine derivatives found in crystallographic databases.)
The combination of these advanced analytical methodologies provides a comprehensive understanding of the structure and reactivity of this compound and its derivatives, from the elemental composition and solution-state structure to the precise solid-state arrangement of atoms.
Future Research Directions and Unexplored Potential
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic strategies for halogenated bipyridines often involve multi-step processes that may utilize harsh reagents and produce significant waste. mdpi.com Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Chloro-2'-fluoro-3,3'-bipyridine and its derivatives.
Key areas for exploration include:
Direct C-H Activation/Halogenation: Investigating late-stage C-H activation and halogenation methodologies could provide a more atom-economical approach to installing the chloro and fluoro groups onto the 3,3'-bipyridine (B1266100) core. nih.gov This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis by allowing for precise control over reaction parameters such as temperature, pressure, and reaction time, especially for potentially hazardous reactions involving fluorinating agents.
Catalytic Cross-Coupling Reactions: Developing novel palladium- or copper-catalyzed cross-coupling reactions could offer milder and more selective routes. mdpi.com For instance, the coupling of a pre-fluorinated pyridine (B92270) with a chlorinated pyridine derivative could be a viable strategy. A patent for the preparation of the precursor 2-chloro-3-fluoropyridine (B99640) describes a one-pot process using copper fluoride (B91410) as a fluorinating agent, which is a step towards milder conditions. google.com
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
| C-H Activation/Halogenation | High atom economy, fewer steps. nih.gov | Regioselectivity control, harsh conditions may be required. |
| Flow Chemistry | Enhanced safety, precise control, scalability. | Initial setup cost, potential for clogging. |
| Catalytic Cross-Coupling | Mild reaction conditions, high selectivity. mdpi.com | Catalyst cost and sensitivity, availability of precursors. |
Exploration of Novel Catalytic Transformations
The distinct electronic and steric properties imparted by the chloro and fluoro substituents make this compound a promising ligand for a variety of catalytic transformations. The electron-withdrawing nature of the halogens can influence the electronic properties of a metal center, potentially enhancing its catalytic activity and selectivity.
Future research in this area could focus on:
Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to novel catalysts for asymmetric reactions. The strategic placement of the halogen atoms could create a unique chiral environment around the metal center, enabling high enantioselectivity. acs.org
Cross-Coupling Reactions: Nickel complexes with substituted bipyridine ligands have shown significant activity in cross-electrophile coupling reactions. nih.gov Investigating the performance of a this compound-ligated nickel catalyst could lead to new protocols for the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation Catalysis: Bipyridine-based metal complexes are known to catalyze oxidation reactions. rsc.org The electronic modifications induced by the halogens in this compound could tune the redox potential of the metal center, leading to more efficient and selective oxidation catalysts. acs.org
Design of Advanced Functional Materials with Tunable Properties
The rigid and planar structure of the bipyridine core, combined with the specific electronic contributions of the halogen substituents, makes this compound an attractive building block for the design of advanced functional materials.
Promising avenues for future research include:
Metal-Organic Frameworks (MOFs): Incorporating this compound as a linker in MOFs could lead to materials with tailored porosity, gas storage, and separation properties. nih.gov The halogen atoms could also serve as interaction sites for guest molecules.
Luminescent Materials: Bipyridine-containing metal complexes, particularly those of ruthenium(II), are known for their luminescent properties. mdpi.comalfachemic.com The introduction of chloro and fluoro substituents can modulate the emission wavelength and quantum yield, paving the way for new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.
Covalent Organic Frameworks (COFs): The covalent assembly of this compound into COFs could generate robust and crystalline porous materials. rsc.org These materials could find applications in heterogeneous catalysis and as platforms for the immobilization of molecular catalysts.
Table 2: Potential Applications of Functional Materials based on this compound
| Material Type | Potential Application | Key Feature Conferred by the Ligand |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis. nih.gov | Tunable pore environment, specific guest interactions. |
| Luminescent Complexes | OLEDs, chemical sensors. mdpi.com | Modified photophysical properties. |
| Covalent Organic Frameworks (COFs) | Heterogeneous catalysis, charge transport. rsc.org | High stability, ordered porous structure. |
Deeper Theoretical Insights into Structure-Reactivity Relationships and Non-Covalent Interactions
Computational studies are a powerful tool for understanding the fundamental properties of molecules and for guiding experimental design. nih.gov Future theoretical investigations of this compound could provide valuable insights into its behavior.
Key areas for theoretical exploration include:
Structure-Reactivity Relationships: Density Functional Theory (DFT) calculations can be employed to understand how the chloro and fluoro substituents influence the electronic structure and reactivity of the bipyridine framework. researchgate.net This can help in predicting its behavior as a ligand and in designing catalysts with desired properties.
Non-Covalent Interactions: The presence of both chlorine and fluorine atoms allows for the study of various non-covalent interactions, such as halogen bonding and hydrogen bonding. dntb.gov.ua A deeper understanding of these interactions is crucial for predicting the solid-state packing of the molecule and for designing supramolecular assemblies.
Excited State Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the photophysical properties of metal complexes containing this compound as a ligand. This can aid in the rational design of new luminescent materials with specific emission characteristics.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for a wide range of applications, from catalysis to advanced materials.
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic techniques for characterizing 2-Chloro-2'-fluoro-3,3'-bipyridine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern and purity, as chloro and fluoro groups induce distinct chemical shifts in H and C spectra. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can assess purity by separating unreacted precursors or by-products. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl and C-F stretches), while X-ray Photoelectron Spectroscopy (XPS) verifies elemental composition and oxidation states of heteroatoms .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Safety measures include using nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact (H315, H319 hazards). Work in a fume hood to avoid inhalation (H335). In case of spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Precautionary codes (P261, P305+P351+P338) recommend rinsing eyes/skin immediately and avoiding dust formation .
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer : While direct synthesis methods are not detailed in the evidence, analogous 3,3'-bipyridine derivatives are synthesized via Knoevenagel condensation between aldehydes and bipyridine precursors. For chloro/fluoro substitution, cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen exchange under catalytic conditions (e.g., Cu/Fe catalysts) may be explored. Reaction efficiency is improved by optimizing temperature, solvent polarity, and stoichiometry of halogenating agents .
Advanced Research Questions
Q. How do chloro and fluoro substituents influence the catalytic activity of this compound in metal complexes?
- Methodological Answer : The electron-withdrawing Cl and F groups alter the ligand’s electronic properties, potentially lowering the energy barrier of rate-determining steps in catalysis. Density Functional Theory (DFT) calculations (e.g., B3LYP functional) can model ligand-metal charge transfer and predict catalytic activity. Experimental validation involves synthesizing Rh(I) or Re(I) complexes (as in and ) and testing turnover frequencies in reactions like methanol carbonylation or CO reduction .
Q. What experimental approaches are used to evaluate the third-order nonlinear optical (NLO) properties of this compound derivatives?
- Methodological Answer : Z-scan measurements under ultrafast laser pulses (e.g., 800 nm, 100 fs) quantify nonlinear refractive indices () and absorption coefficients (). Symmetric substitution patterns (e.g., push-pull-push designs) enhance off-resonant NLO responses. Comparative studies with unsubstituted 3,3'-bipyridines isolate the effects of Cl/F substituents on polarizability and intramolecular charge transfer .
Q. How can steric effects of this compound be leveraged to prevent metal aggregation in catalytic systems?
- Methodological Answer : The asymmetric Cl/F substitution introduces steric hindrance, which can prevent metal centers from forming inactive polymeric structures. X-ray crystallography or Extended X-ray Absorption Fine Structure (EXAFS) analysis reveals coordination geometry, while kinetic studies compare catalytic stability (e.g., in Rh complexes from ) with and without steric modifications. Ligand design should balance electronic tuning and spatial blocking .
Data Contradiction and Validation Strategies
- Example Scenario : Conflicting reports on the catalytic activity of chloro-fluoro bipyridine ligands may arise from differences in metal center oxidation states or solvent effects.
- Resolution : Replicate experiments under standardized conditions (e.g., 3.5 MPa, 200°C for methanol carbonylation). Use control ligands (e.g., unsubstituted bipyridines) and validate results with in-situ IR spectroscopy to monitor reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
